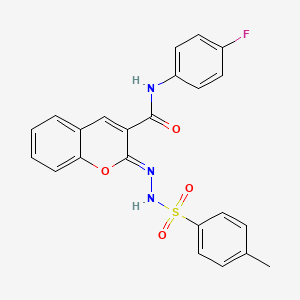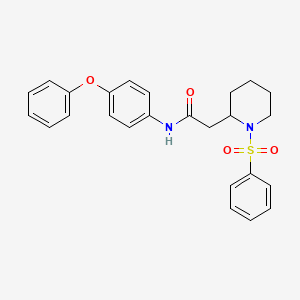
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating certain pathways involved in the process. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
実験室実験の利点と制限
The advantages of using (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide in lab experiments include its potent anticancer activity and its potential use as an anti-inflammatory agent. However, the limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide. These include:
1. The study of the compound's potential use as a treatment for Alzheimer's disease.
2. The study of the compound's mechanism of action in inducing apoptosis in cancer cells.
3. The development of more efficient synthesis methods for the compound.
4. The study of the compound's potential use as an anti-inflammatory agent.
5. The study of the compound's potential use in combination with other anticancer agents.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent anticancer activity and has potential use as an anti-inflammatory agent. The compound's mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the inflammatory response. Further studies are needed to fully understand the compound's potential applications and mechanisms of action.
合成法
The synthesis of (Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with 2-tosylhydrazine in the presence of acetic acid. The resulting product is then reacted with 3-acetylcoumarin in the presence of potassium carbonate to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
(Z)-N-(4-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
(2Z)-N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-15-6-12-19(13-7-15)32(29,30)27-26-23-20(14-16-4-2-3-5-21(16)31-23)22(28)25-18-10-8-17(24)9-11-18/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVRKDFVPJQQR-RWEWTDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2447230.png)



![3-{[(Tert-butoxy)carbonyl][(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B2447236.png)
![5-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2447239.png)
![[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2447240.png)

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2447245.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)